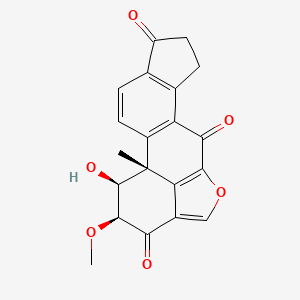

Viridin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Viridin is an antifungal metabolite produced by the fungus Gliocladium virens. This compound was first reported in 1945 and is known for its potent, irreversible inhibition of phosphoinositide 3-kinases (PI3Ks) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of viridin involves constructing the complex polycyclic structure and the all-carbon quaternary center stereoselectively. Various methods have been developed, including intramolecular Heck reaction, Friedel-Crafts reaction, allyl migration, and metal-hydride atom transfer (MHAT) radical reaction . One approach involves synthesizing key intermediates, such as a furan derivative in eight steps with a 30% overall yield and an indane derivative in ten steps with a 5.8% overall yield .

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for scientific studies.

Analyse Des Réactions Chimiques

Types of Reactions

Viridin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form viridiol and other derivatives.

Reduction: Reduction reactions can modify the furan ring and other functional groups.

Substitution: Substitution reactions can occur at various positions on the steroid framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

Major products formed from these reactions include viridiol, demethoxyviridiol, and other derivatives with modified functional groups .

Applications De Recherche Scientifique

Antifungal Properties

Mechanism of Action

Viridin exhibits remarkable antifungal activity, effectively inhibiting the growth of numerous plant pathogenic fungi. The compound disrupts fungal cell membranes and interferes with cellular processes, leading to cell death. Research indicates that this compound can prevent the germination of spores from fungi such as Botrytis allii at very low concentrations (0.019 parts per million for α-viridin and 0.156 parts per million for β-viridin) .

Table 1: Antifungal Activity of this compound Against Various Fungi

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Botrytis allii | 0.019 ppm | Vischer et al., 1950 |

| Fusarium oxysporum | 54.81% inhibition rate | Naglot et al., 2015 |

| Rhizoctonia solani | Not specified | Kubicek et al., 2019 |

Agricultural Applications

Biocontrol Agent

this compound is primarily utilized as a biocontrol agent in agriculture to manage soil-borne diseases and protect crops from fungal infections. Its application can lead to increased crop yield and reduced reliance on synthetic fungicides.

- Case Study: Use in Tomato Cultivation

In a field study, the application of this compound significantly reduced the incidence of Fusarium wilt in tomato plants, demonstrating its potential as an environmentally friendly alternative to chemical fungicides .

Pharmaceutical Applications

Potential Therapeutic Uses

Beyond agriculture, this compound's antifungal properties make it a candidate for pharmaceutical applications, particularly in developing treatments for fungal infections in humans.

- Case Study: Antifungal Drug Development

Research has shown that this compound can be synthesized through a total synthesis approach, enabling its use in biological studies and potential therapeutic applications against resistant fungal strains .

Mechanistic Insights

Biosynthesis Pathways

The biosynthesis of this compound involves complex genetic pathways within Trichoderma virens. Understanding these pathways can enhance the production of this compound through biotechnological methods.

Mécanisme D'action

Viridin exerts its effects by irreversibly inhibiting phosphoinositide 3-kinases (PI3Ks). The highly strained electrophilic furan ring reacts with the amino group in a lysine side chain of PI3Ks, forming a vinylogous carbamate and inhibiting the enzyme . This inhibition disrupts the phosphorylation of inositol lipids in cell membranes, modulating the activity of intracellular proteins involved in cell growth and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to viridin include:

Wortmannin: Another furanosteroid with a similar structure and mechanism of action.

Viridiol: A derivative of this compound with an additional hydroxyl group.

Demethoxyviridiol: A derivative of this compound lacking a methoxy group.

Demethoxythis compound: A derivative of this compound with a modified furan ring

Uniqueness

This compound is unique due to its highly strained electrophilic furan ring and its potent, irreversible inhibition of phosphoinositide 3-kinases. This makes it a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .

Propriétés

Numéro CAS |

3306-52-3 |

|---|---|

Formule moléculaire |

C20H16O6 |

Poids moléculaire |

352.3 g/mol |

Nom IUPAC |

18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione |

InChI |

InChI=1S/C20H16O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,18-19,24H,4,6H2,1-2H3 |

Clé InChI |

YEIGUXGHHKAURB-UHFFFAOYSA-N |

SMILES |

CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |

SMILES isomérique |

C[C@]12[C@@H]([C@@H](C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |

SMILES canonique |

CC12C(C(C(=O)C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)OC)O |

Apparence |

Solid powder |

Key on ui other cas no. |

3306-52-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

viridin viridin A viridin B viridin C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.